Dipropan-2-yl(3-methoxypropyl)phosphoramidate
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Overview
Description
Dipropan-2-yl(3-methoxypropyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a phosphoramidate linkage, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl(3-methoxypropyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diisopropyl phosphoramidate with 3-methoxypropyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl(3-methoxypropyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphoramidate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramidate oxides, while substitution reactions can produce a variety of phosphoramidate derivatives .
Scientific Research Applications
Dipropan-2-yl(3-methoxypropyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of prodrugs.
Mechanism of Action
The mechanism of action of dipropan-2-yl(3-methoxypropyl)phosphoramidate involves its interaction with specific molecular targets. The phosphoramidate group can undergo hydrolysis to release active phosphoric acid derivatives, which can then participate in various biochemical pathways. These pathways may include enzyme inhibition or activation, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl phosphoramidate
- 3-Methoxypropyl phosphoramidate
- Phosphoramidate derivatives with different alkyl or aryl groups
Uniqueness
Dipropan-2-yl(3-methoxypropyl)phosphoramidate is unique due to its specific combination of isopropyl and methoxypropyl groups attached to the phosphoramidate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other phosphoramidate derivatives may not be as effective .
Properties
CAS No. |
35812-32-9 |
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Molecular Formula |
C10H24NO4P |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
N-di(propan-2-yloxy)phosphoryl-3-methoxypropan-1-amine |
InChI |
InChI=1S/C10H24NO4P/c1-9(2)14-16(12,15-10(3)4)11-7-6-8-13-5/h9-10H,6-8H2,1-5H3,(H,11,12) |
InChI Key |
QMGZRPWKWBQJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(NCCCOC)OC(C)C |
Origin of Product |
United States |
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